molecular formula C12H12Br2Cl6O-8 B018974 Dibenzofuran, dibromohexachloro- CAS No. 109302-39-8

Dibenzofuran, dibromohexachloro-

Cat. No.: B018974
CAS No.: 109302-39-8
M. Wt: 544.7 g/mol
InChI Key: OBLLJPIBKWMTRF-UHFFFAOYSA-N
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Description

Dibenzofuran, dibromohexachloro- (CAS: 109302-39-8) is a mixed halogenated dibenzofuran derivative featuring six chlorine and two bromine substituents on its aromatic rings. This compound belongs to the broader class of polychlorinated dibenzofurans (PCDFs), which are persistent organic pollutants (POPs) with significant environmental and toxicological concerns .

Properties

CAS No.

109302-39-8

Molecular Formula

C12H12Br2Cl6O-8

Molecular Weight

544.7 g/mol

IUPAC Name

4a,5a,9a,9b-tetrahydrodibenzofuran;dibromide;hexachloride

InChI

InChI=1S/C12H12O.2BrH.6ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h1-12H;8*1H/p-8

InChI Key

OBLLJPIBKWMTRF-UHFFFAOYSA-N

SMILES

C1=CC2C3C=CC=CC3OC2C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-]

Canonical SMILES

C1=CC2C3C=CC=CC3OC2C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-]

Synonyms

Dibromohexachlorodibenzofuran

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Nomenclature

Dibenzofuran derivatives vary in halogen type, position, and number. Key analogs include:

Compound Name CAS Number Substituents Key Properties
Dibenzofuran, dibromohexachloro- 109302-39-8 6 Cl, 2 Br (positions unspecified) Mixed halogenation; presumed higher lipophilicity vs. chlorinated analogs
1,2,3,7,8,9-Hexachlorodibenzofuran 72918-21-9 6 Cl (positions 1,2,3,7,8,9) High toxicity; classified as a dioxin-like compound with TEF = 0.1
1,2,3,4,7,8-Hexachlorodibenzofuran 70648-26-9 6 Cl (positions 1,2,3,4,7,8) Moderate persistence; bioaccumulative in aquatic ecosystems
Unsubstituted Dibenzofuran 132-64-9 No halogens Minimal toxicity (TEF = 0); used as a pesticide contaminant

Key Observations :

  • Bromine’s larger atomic radius compared to chlorine may enhance binding to the aryl hydrocarbon receptor (AhR), a key pathway for dioxin-like toxicity, though this remains unverified for dibromohexachloro- derivatives .
  • Substitution patterns (e.g., 1,2,3,7,8,9 vs. 1,2,3,4,7,8) significantly influence toxicity. Lateral chlorine substitutions (positions 2,3,7,8) correlate with higher TEF values .

Toxicity and Health Impacts

  • Dibromohexachlorodibenzofuran: No direct toxicological data available. Assumed to exhibit dioxin-like effects (e.g., hepatotoxicity, immunotoxicity) based on structural similarity to chlorinated PCDFs .
  • 1,2,3,7,8,9-Hexachlorodibenzofuran: Recognized as highly toxic (TEF = 0.1), with documented carcinogenicity in animal studies .
  • Unsubstituted Dibenzofuran: Non-toxic (TEF = 0); lacks bioactivity due to absence of halogens .

Environmental Persistence and Sources

  • Dibromohexachlorodibenzofuran: Likely persists in soil and sediments due to halogenation. Potential sources include industrial byproducts or incomplete combustion of brominated flame retardants .
  • Chlorinated PCDFs : Formed during combustion (e.g., waste incineration) or as byproducts in pesticide synthesis. Environmental half-lives range from years to decades .
  • Regulatory Status : Chlorinated PCDFs are listed under the Stockholm Convention on POPs. Brominated analogs remain less regulated due to data gaps .

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